molecular formula C12H10F3NO2S B2878088 N-(2-oxotetrahydro-3-thiophenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 321521-91-9

N-(2-oxotetrahydro-3-thiophenyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No. B2878088
CAS RN: 321521-91-9
M. Wt: 289.27
InChI Key: SWBILRMHQAOVAG-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydro-3-thiophenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as OTB-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Heterogeneous Catalysis

Benzene-1,3,5-tricarboxamides (BTAs) are identified as versatile building blocks for supramolecular assembly due to their strong intermolecular hydrogen bonding capabilities. A study demonstrated the use of a BTA-based amine in constructing amide-functionalized covalent organic frameworks (COFs) that exhibited efficient catalytic activity for Knoevenagel condensation, showcasing the potential of such compounds in heterogeneous catalysis (Yang Li et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, the structural arrangement of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs suggesting new modes of organization potentially applicable in the development of columnar liquid crystals (M. Lightfoot et al., 1999).

Fluorescent Materials

A study on the dehydrogenative annulation of thiophen-2-carboxamides with alkynes in the presence of rhodium catalysts produced benzo[c]thiophenes with strong solid-state fluorescence, highlighting their potential in creating advanced fluorescent materials (Keita Fukuzumi et al., 2016).

Organic Synthesis

The synthesis of thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showcased the compound's versatility in generating various organic molecules, indicating its significance in organic synthesis and potential pharmaceutical applications (A. Amr et al., 2010).

Nanotechnology

Research involving the precursor formamide for nanowire bridges in microtrenches underlines the adaptability of such compounds in the integration of growth into device fabrication, signifying their importance in the field of nanotechnology (R. He et al., 2005).

Antimicrobial Agents

A study on the synthesis and antipathogenic activity of new thiourea derivatives, which include structural motifs related to the chemical compound of interest, demonstrates their potential as novel antimicrobial agents with significant effects on bacterial strains capable of forming biofilms (Carmen Limban et al., 2011).

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c13-12(14,15)8-3-1-2-7(6-8)10(17)16-9-4-5-19-11(9)18/h1-3,6,9H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBILRMHQAOVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide

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